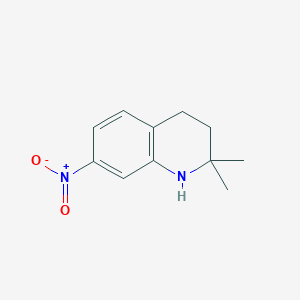
1,2,3,4-Tetrahydro-2,2-dimethyl-7-nitroquinoline
Übersicht
Beschreibung
Synthesis Analysis
The synthetic pathway for 1,2,3,4-Tetrahydro-2,2-dimethyl-7-nitroquinoline involves several steps. While I don’t have access to specific papers, literature suggests that it can be synthesized through a series of chemical reactions. Researchers have explored various methods, including cyclization reactions, nitration, and reduction processes. Further investigation into the synthetic routes would provide valuable insights .
Molecular Structure Analysis
The molecular structure of 1,2,3,4-Tetrahydro-2,2-dimethyl-7-nitroquinoline consists of a quinoline ring system with additional substituents. The presence of the nitro group (–NO₂) at position 7 and the tetrahydro substitution pattern (reduced double bonds) contributes to its unique properties. Researchers have characterized this structure using techniques such as nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and liquid chromatography-mass spectrometry (LC-MS) .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
1,2,3,4-Tetrahydro-2,2-dimethyl-7-nitroquinoline and its derivatives have been extensively studied in the field of organic synthesis. For instance, the synthesis of dimethyl dicarbamates derived from 1,2,3,4-tetrahydro-4-oxoquinazolines represents a significant application in the field of organic chemistry. These compounds result from the reaction of 1,3-bis(methoxycarbonyl)-S-methylisothiourea with substituted 2-aminobenzamides and 1-amino-2-naphthol, showcasing the compound's role in the creation of complex organic structures (White & Baker, 1990).
Potential in Medical Research
1,2,3,4-Tetrahydro-2,2-dimethyl-7-nitroquinoline derivatives also have potential applications in medical research. For example, the study of the anticoagulant activity of 1-aryl derivatives of tetrahydroisoquinolines, which are obtained through a condensation process involving 1,2,3,4-tetrahydroisoquinolines, reveals the compound's relevance in developing medical treatments (Glushkov et al., 2006).
Biological and Pharmacological Studies
The biological and pharmacological impacts of 1,2,3,4-Tetrahydro-2,2-dimethyl-7-nitroquinoline derivatives have been explored in various studies. For instance, the transformation of human diploid fibroblast cells by chemical carcinogens, including 4-nitroquinoline 1-oxide, has provided insights into the mechanisms of neoplastic transformation and the development of potential cancer treatments (Kakunaga, 1978).
Environmental and Toxicological Research
In the realm of environmental and toxicological research, studies have investigated the effects of compounds like dimethylarsinic acid, a metabolite of inorganic arsenics, on pulmonary tumorigenesis initiated by 4-nitroquinoline 1-oxide. These findings have implications for understanding lung carcinogenesis caused by environmental toxins (Yamanaka et al., 1996).
Eigenschaften
IUPAC Name |
2,2-dimethyl-7-nitro-3,4-dihydro-1H-quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-11(2)6-5-8-3-4-9(13(14)15)7-10(8)12-11/h3-4,7,12H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZDUXIREUZKAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(N1)C=C(C=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydro-2,2-dimethyl-7-nitroquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[Dimethylamino(triazolo[4,5-b]pyridin-3-yloxy)methylidene]-dimethylazanium](/img/structure/B3250123.png)
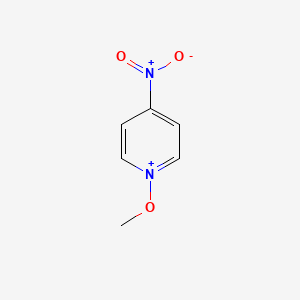
![(1R,3S,6S,8S)-3,6,8-Trimethyl-2-methylidenetricyclo[5.3.1.03,8]undecane](/img/structure/B3250135.png)
![tert-Butyl (1S,2S,4R)-7-azabicyclo[2.2.1]heptan-2-ylcarbamate hydrochloride](/img/structure/B3250136.png)
![Ethyl 1,2,5,6,7,8-hexamethyl-3-thia-4-azatricyclo[3.3.0.02,6]oct-7-ene-4-carboxylate 3,3-dioxide](/img/structure/B3250145.png)

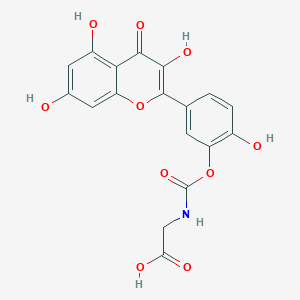
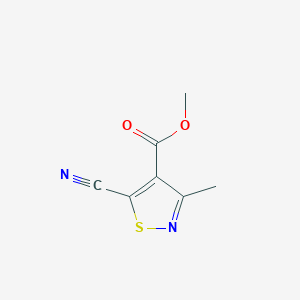

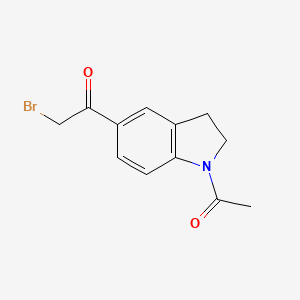
![3a-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]quinoline](/img/structure/B3250192.png)

![Spiro[3,4-dihydro-1H-quinoline-2,1'-cyclohexane]-7-amine](/img/structure/B3250219.png)
![7-nitrospiro[3,4-dihydro-1H-quinoline-2,1'-cyclohexane]](/img/structure/B3250226.png)